[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone
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Overview
Description
[3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone is a complex organic compound that features a morpholine ring, a hydroxycyclohexyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone typically involves multi-step organic synthesis techniques. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Methoxyethyl Group: The indole derivative can be further modified by introducing the methoxyethyl group through alkylation reactions using appropriate alkyl halides and bases.
Synthesis of the Morpholine Ring: The morpholine ring can be synthesized from diethanolamine and a suitable dihaloalkane under basic conditions.
Coupling of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced via a nucleophilic substitution reaction, where the morpholine derivative reacts with a cyclohexyl halide.
Final Coupling Reaction: The final step involves coupling the morpholine derivative with the indole derivative using a suitable coupling reagent such as carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the cyclohexyl moiety can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of indole alcohol derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of the indole moiety suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The combination of the morpholine ring and the indole moiety may confer specific pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique structural features make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The hydroxycyclohexyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-ethyl)indol-3-yl]methanone
- [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)benzofuran-3-yl]methanone
- [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)pyrrole-3-yl]methanone
Uniqueness
The uniqueness of [3-(2-Hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone lies in its specific combination of functional groups. The presence of the indole moiety, combined with the morpholine ring and the hydroxycyclohexyl group, provides a unique structural framework that may confer distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[3-(2-hydroxycyclohexyl)morpholin-4-yl]-[1-(2-methoxyethyl)indol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-27-12-10-23-14-18(16-6-2-4-8-19(16)23)22(26)24-11-13-28-15-20(24)17-7-3-5-9-21(17)25/h2,4,6,8,14,17,20-21,25H,3,5,7,9-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJCIWZTVSAIIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=O)N3CCOCC3C4CCCCC4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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